2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide: is an organic compound with the molecular formula C₈H₆F₃NS and a molecular weight of 205.20 g/mol . This compound is characterized by the presence of two fluorine atoms and a fluorophenyl group attached to an ethanethioamide backbone. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide typically involves the reaction of 3-fluorobenzaldehyde with difluoromethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted ethanethioamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide is used as a building block in organic synthesis. It is valuable for the development of new fluorinated compounds and for studying the effects of fluorine substitution on chemical reactivity and stability .
Biology:
In biological research, this compound is used to investigate the interactions of fluorinated compounds with biological molecules. It can serve as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine:
Its unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide
- 2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide
- 2,2-Difluoro-2-(3-chlorophenyl)ethanethioamide
Uniqueness:
2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide is unique due to the specific positioning of the fluorine atoms and the fluorophenyl group. This configuration imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, which are not observed in its analogs .
Eigenschaften
CAS-Nummer |
1334148-20-7 |
---|---|
Molekularformel |
C8H6F3NS |
Molekulargewicht |
205.20 g/mol |
IUPAC-Name |
2,2-difluoro-2-(3-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H6F3NS/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChI-Schlüssel |
OMJZSGCVSYJLKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(C(=S)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.